molecular formula C10H20N2O B13615868 [1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine

[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine

Cat. No.: B13615868
M. Wt: 184.28 g/mol
InChI Key: AYUBDDSCUZHRNZ-UHFFFAOYSA-N
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Description

[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine is a chemical compound that features a pyrrolidine ring attached to an oxane ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine typically involves the formation of the pyrrolidine ring followed by the attachment of the oxane ring and the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane. The oxane ring can be introduced via an intramolecular cyclization reaction, and the methanamine group can be added through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Oxane derivatives: Compounds featuring the oxane ring with various functional groups.

    Methanamine derivatives: Compounds with the methanamine group attached to different core structures.

Uniqueness

[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine is unique due to its combination of the pyrrolidine and oxane rings with the methanamine group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

[1-(oxan-4-yl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C10H20N2O/c11-8-10-2-1-5-12(10)9-3-6-13-7-4-9/h9-10H,1-8,11H2

InChI Key

AYUBDDSCUZHRNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2CCOCC2)CN

Origin of Product

United States

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